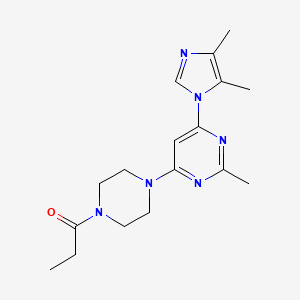

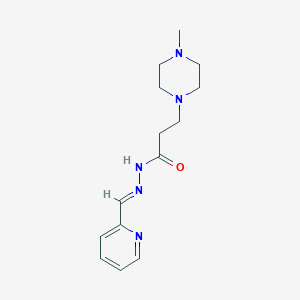

![molecular formula C14H13ClN2O3S B5515234 ethyl {2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5515234.png)

ethyl {2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl {2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate is a chemical compound with the linear formula C21H15Cl2N3O5S . It has a molecular weight of 492.341 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its linear formula C21H15Cl2N3O5S . The compound contains elements such as carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur .Aplicaciones Científicas De Investigación

Antioxidant Activity

This compound has been studied for its potential as an antioxidant. Antioxidants are crucial in protecting cells from damage caused by free radicals. In scientific research, antioxidants are evaluated for their ability to scavenge free radicals and protect against oxidative stress, which is linked to various chronic diseases .

Anti-diabetic Agent

The compound has shown promise as an anti-diabetic agent. It has been tested for its ability to inhibit enzymes like alpha-amylase, which plays a role in carbohydrate digestion. By inhibiting this enzyme, the compound could potentially help manage blood sugar levels in diabetic patients .

Anti-Alzheimer’s Activity

Research indicates that this compound may have applications in the treatment of Alzheimer’s disease. It has been evaluated for its ability to inhibit acetylcholinesterase, an enzyme associated with the progression of Alzheimer’s. Inhibitors of this enzyme are sought after for their potential to improve cognitive function in affected individuals .

Anti-arthritic Potential

The compound’s anti-arthritic effects have been explored through its ability to inhibit proteinase, which contributes to inflammation and pain in arthritic conditions. By targeting this enzyme, the compound could offer a new approach to managing arthritis symptoms .

Antimicrobial and Antifungal Properties

Thiazole derivatives, including this compound, have been synthesized and screened for their antimicrobial and antifungal activities. These properties make them candidates for developing new treatments for infections caused by bacteria and fungi .

Chemical Synthesis and Drug Development

The compound’s structure allows for reactions at the benzylic position, making it a valuable intermediate in chemical synthesis. It can be used to create a variety of derivatives with potential pharmacological applications, expanding the possibilities for drug development .

Mecanismo De Acción

Target of Action

Compounds with similar structures have been reported to exhibit insecticidal activity

Biochemical Pathways

Compounds with similar structures have been reported to exhibit insecticidal activity , suggesting that this compound may interfere with certain biochemical pathways in insects. More research is needed to identify the exact pathways affected by this compound.

Result of Action

Based on its structural similarity to other compounds, it may exert insecticidal effects This suggests that the compound may cause changes at the molecular and cellular level in insects, leading to their death

Propiedades

IUPAC Name |

ethyl 2-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O3S/c1-2-20-12(18)7-11-8-21-14(16-11)17-13(19)9-3-5-10(15)6-4-9/h3-6,8H,2,7H2,1H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZEBWBPIAMOOLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

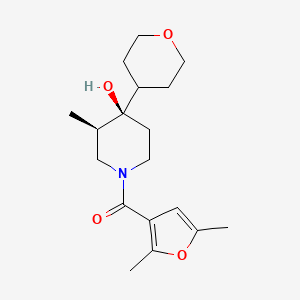

![6-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5515162.png)

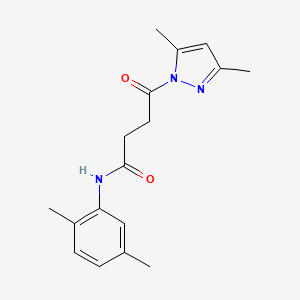

![N-1,2,3-benzothiadiazol-5-yl-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B5515174.png)

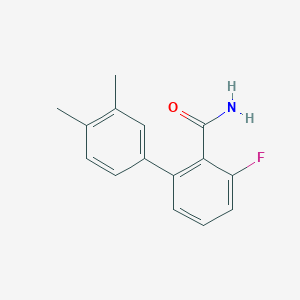

![8-{4-[(2-fluorobenzyl)oxy]benzoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5515195.png)

![3-[4-(dimethylamino)phenyl]-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5515203.png)

![7-ethyl-2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B5515208.png)

![2-(3,4-dimethoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5515214.png)

![6-{[(3S)-3-(dimethylamino)azepan-1-yl]carbonyl}-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5515222.png)

![4-(cyclopentyloxy)-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B5515225.png)

![8-methoxy-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]-3-chromanecarboxamide](/img/structure/B5515243.png)